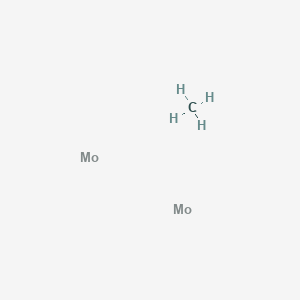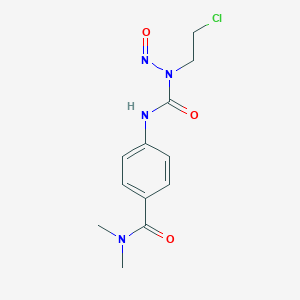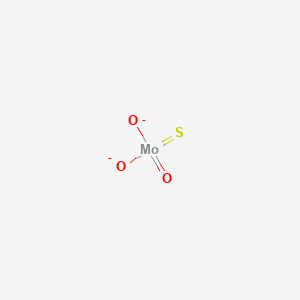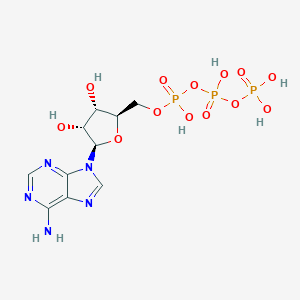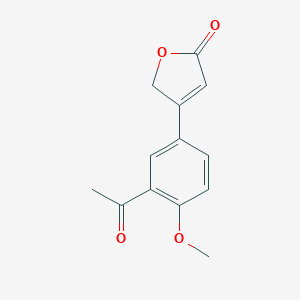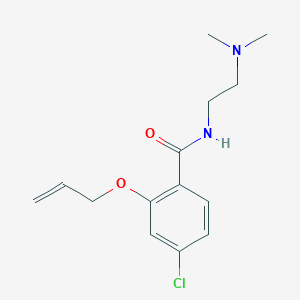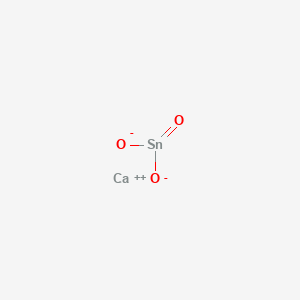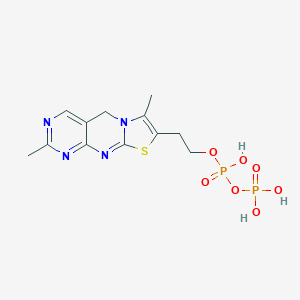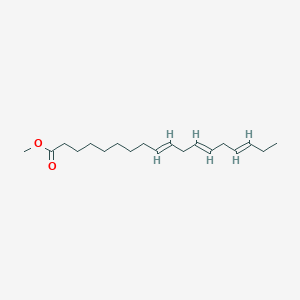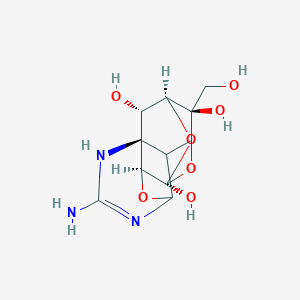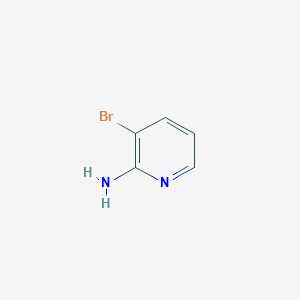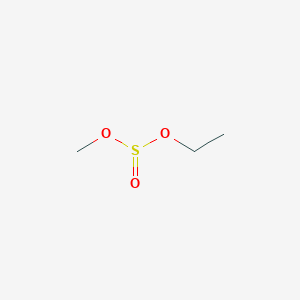
Ethyl methyl sulphite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl methyl sulphite (EMS) is a chemical compound that is commonly used as a mutagenic agent in genetic research. It is a clear, colorless liquid with a pungent odor and is commonly used in laboratory settings. EMS is a highly reactive compound that can cause damage to DNA, leading to mutations in organisms. The purpose of
Mécanisme D'action
Ethyl methyl sulphite is a highly reactive compound that can cause damage to DNA. It works by adding an ethyl group to the guanine base of DNA, which can lead to base-pairing errors during DNA replication. This can result in mutations in the DNA sequence, leading to changes in the phenotype of an organism.
Effets Biochimiques Et Physiologiques
Ethyl methyl sulphite has been shown to cause a variety of biochemical and physiological effects in organisms. It has been shown to cause DNA damage, as well as to induce apoptosis (programmed cell death) in cells. Ethyl methyl sulphite has also been shown to affect the expression of certain genes, leading to changes in the phenotype of an organism.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl methyl sulphite is a powerful tool for inducing mutations in organisms, making it an essential tool for genetic research. It is also relatively easy to use and is readily available. However, Ethyl methyl sulphite has some limitations for lab experiments. It can be toxic to cells at high concentrations, and it can also cause mutations in unintended regions of the genome. Additionally, Ethyl methyl sulphite can be difficult to use in certain organisms, such as those with thick cell walls.
Orientations Futures
There are many possible future directions for research involving Ethyl methyl sulphite. One area of research is the development of new methods for using Ethyl methyl sulphite to induce mutations in organisms. Another area of research is the study of the effects of Ethyl methyl sulphite on different types of cells and organisms. Additionally, researchers may investigate the use of Ethyl methyl sulphite in combination with other mutagenic agents to create new varieties of plants or animals with desirable traits. Finally, researchers may explore the potential use of Ethyl methyl sulphite in gene therapy, where it could be used to induce targeted mutations in specific genes.
Méthodes De Synthèse
Ethyl methyl sulphite is synthesized through the reaction of ethyl alcohol and methyl sulfate. The reaction is carried out in the presence of a catalyst, such as sulfuric acid. The resulting product is then purified through distillation to obtain pure Ethyl methyl sulphite.
Applications De Recherche Scientifique
Ethyl methyl sulphite is commonly used in genetic research to induce mutations in organisms. It is used to study the effects of mutations on the phenotype of an organism, as well as to identify genes that are responsible for certain traits. Ethyl methyl sulphite is also used in plant breeding to create new varieties of plants with desirable traits.
Propriétés
Numéro CAS |
10315-59-0 |
|---|---|
Nom du produit |
Ethyl methyl sulphite |
Formule moléculaire |
C3H8O3S |
Poids moléculaire |
124.16 g/mol |
Nom IUPAC |
ethyl methyl sulfite |
InChI |
InChI=1S/C3H8O3S/c1-3-6-7(4)5-2/h3H2,1-2H3 |
Clé InChI |
FMQCKJHUYDYTMA-UHFFFAOYSA-N |
SMILES |
CCOS(=O)OC |
SMILES canonique |
CCOS(=O)OC |
Autres numéros CAS |
10315-59-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(Propylamino)sulfonyl]benzoic acid](/img/structure/B76603.png)
